2,2',2''-(Benzene-1,3,5-triyltris(oxy))triacetic acid
Description
Properties
IUPAC Name |
2-[3,5-bis(carboxymethoxy)phenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O9/c13-10(14)4-19-7-1-8(20-5-11(15)16)3-9(2-7)21-6-12(17)18/h1-3H,4-6H2,(H,13,14)(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPLWOKOQNOVCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OCC(=O)O)OCC(=O)O)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00445518 | |
| Record name | 2,2',2''-[Benzene-1,3,5-triyltris(oxy)]triacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00445518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215162-34-8 | |
| Record name | 2,2',2''-[Benzene-1,3,5-triyltris(oxy)]triacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00445518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-(Benzene-1,3,5-triyltris(oxy))triacetic acid typically involves the reaction of benzene-1,3,5-triol with chloroacetic acid in the presence of a base. The reaction proceeds through nucleophilic substitution, where the hydroxyl groups of benzene-1,3,5-triol are replaced by the chloroacetic acid groups, forming the desired product .
Industrial Production Methods
In an industrial setting, the production of 2,2’,2’'-(Benzene-1,3,5-triyltris(oxy))triacetic acid can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. The reaction is typically carried out in a solvent like methanol, and the product is purified through recrystallization .
Chemical Reactions Analysis
Types of Reactions
2,2’,2’'-(Benzene-1,3,5-triyltris(oxy))triacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The ether linkages can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require strong bases or acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
The compound features a unique substitution pattern that influences its reactivity and interaction with other molecules. The three acetic acid groups confer distinct chemical properties compared to similar compounds.
Chemical Synthesis
2,2',2''-(Benzene-1,3,5-triyltris(oxy))triacetic acid serves as a versatile building block for synthesizing complex organic molecules. Its structure allows for various chemical modifications through oxidation, reduction, and substitution reactions. For example:
- Oxidation : The compound can be oxidized to yield corresponding carboxylic acids.
- Reduction : It can be reduced to alcohols using reducing agents like lithium aluminum hydride.
- Substitution : The ether linkages can be replaced with other functional groups under specific conditions.
Biochemical Applications
In biological research, this compound is utilized as a ligand in biochemical assays and studies involving enzyme-substrate interactions. Its ability to form stable complexes with metal ions makes it useful in various biochemical applications, including:
- Metal Ion Chelation : The triacetic acid groups can effectively chelate metal ions, which is crucial in enzyme activity studies.
- Drug Development : It can serve as a scaffold for designing new pharmaceuticals due to its structural properties.
Industrial Applications
The compound finds utility in the production of polymers and as a stabilizer in various industrial processes. Its properties make it suitable for:
- Polymer Synthesis : It can act as a monomer in the synthesis of metal-organic frameworks (MOFs), which are used in gas storage and separation technologies.
- Stabilizers : In industrial applications, it functions as a stabilizer to enhance the durability of products.
Case Study 1: Synthesis of Metal-Organic Frameworks (MOFs)
Research has demonstrated that this compound can be utilized as a monomer in the synthesis of MOFs. These frameworks exhibit high surface areas and tunable porosity, making them ideal for applications such as gas storage and catalysis.
Case Study 2: Biochemical Assays
In a study exploring enzyme kinetics, this compound was employed as a ligand to investigate the binding affinity of enzymes to metal ions. The results indicated that the presence of triacetic acid groups significantly enhanced the stability of enzyme-metal complexes, leading to improved assay sensitivity.
Mechanism of Action
The mechanism by which 2,2’,2’'-(Benzene-1,3,5-triyltris(oxy))triacetic acid exerts its effects is primarily through its ability to form stable complexes with other molecules. The benzene ring and ether linkages provide a rigid framework that can interact with various molecular targets, facilitating reactions and stabilizing intermediates .
Comparison with Similar Compounds
Functional Group Variants
Benzene-1,3,5-triyltrimethanethiol
- Structure : Replaces acetic acid groups with thiol (-SH) moieties.
- Synthesis : Derived from 1,3,5-tris(bromomethyl)benzene via reaction with thiourea .
- Properties : Thiol groups enhance metal-binding affinity (e.g., for Au or Cu) but reduce solubility in polar solvents compared to the triacetic acid analog.
- Applications: Used in self-assembled monolayers (SAMs) and nanoparticle synthesis.
Trimethyl 2,2',2''-(Benzene-1,3,5-triyltris(oxy))triacetate
- Structure : Methyl ester derivative of the target compound.
- Synthesis: Esterification of the triacetic acid with methanol .
- Properties : Increased lipophilicity (logP ~1.2 vs. -0.5 for the acid) enhances organic solvent solubility. Molecular weight: 342.29 g/mol .
- Applications : Intermediate in drug delivery systems where hydrolysis releases the active triacetic acid.
2,2',2''-((Benzene-1,3,5-tricarbonyl)tris(azanediyl))triacetic Acid
- Structure : Features amide linkages instead of ethers, with acetic acid groups connected via carbonyl-azanediyl spacers.
- Properties : Forms hydrogen-bonded dimers (R₂,₂(19) motif) in crystal structures, unlike the triacetic acid, which favors metal coordination .
- Applications : Used in supramolecular chemistry for designing hydrogen-bonded networks.
Structural Analogs in Metal-Organic Frameworks (MOFs)
4,4',4''-(Benzene-1,3,5-triyltris(oxy))tribenzoic Acid
- Structure : Extends the acetic acid arms to benzoic acid groups (C₃₃H₁₈O₆, MW: 516.54 g/mol) .
- Properties : Longer linkers create larger pores (~20 Å vs. ~10 Å for the triacetic acid analog) in MOFs like PCN-610/NU-100 .
- Applications : High-surface-area MOFs for gas storage (e.g., CO₂, H₂) and catalysis.
4,4',4''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzoic Acid (H₃bteb)
- Structure : Incorporates ethyne spacers between the benzene core and benzoic acid groups (C₃₃H₂₄O₆, MW: 516.54 g/mol) .
- Properties : Rigid, linear linkers improve framework stability under harsh conditions (e.g., high humidity).
- Applications : Photoresponsive MOFs for light-switchable CO₂ sorption .
Physical and Chemical Property Comparison
| Compound | Molecular Weight (g/mol) | Functional Groups | Solubility (Water) | Key Applications |
|---|---|---|---|---|
| 2,2',2''-(Benzene-1,3,5-triyltris(oxy))triacetic acid | 300.22 | Carboxylic acid | Moderate | MOFs, Chelation Therapy |
| Trimethyl ester analog | 342.29 | Ester | Low (organic) | Drug delivery intermediates |
| 4,4',4''-(Benzene-1,3,5-triyltris(oxy))tribenzoic acid | 489.39 | Benzoic acid | Low | High-porosity MOFs |
| Benzene-1,3,5-triyltrimethanethiol | 246.38 | Thiol | Insoluble | SAMs, Nanoparticle synthesis |
Key Observations :
- Acidity : The triacetic acid (pKa ~2.5–4.5) is less acidic than benzoic acid analogs (pKa ~4.2) but more acidic than thiol derivatives (pKa ~10) .
- Coordination Behavior : The triacetic acid acts as a hexadentate ligand (via six oxygen atoms), while benzoic acid derivatives bind through carboxylate oxygens in a tridentate mode .
- Thermal Stability : Ester derivatives decompose at ~200°C, whereas the triacetic acid remains stable up to ~250°C .
Biological Activity
2,2',2''-(Benzene-1,3,5-triyltris(oxy))triacetic acid (C₁₂H₁₂O₉), also known as H₃TCMB (1,3,5-Tris(carboxymethoxy)benzene), is a compound of interest due to its potential applications in various fields, including pharmaceuticals and materials science. This article focuses on the biological activity of this compound, exploring its mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound is characterized by three carboxymethoxy groups attached to a benzene ring. The compound has a molecular weight of approximately 300.22 g/mol and exists in a triclinic crystal system. Key crystallographic data are summarized in Table 1.
Table 1: Crystallographic Data
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₂H₁₂O₉ |
| Molecular Weight | 300.22 g/mol |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Unit Cell Dimensions | a = 8.4962 Å |
| b = 8.6835 Å | |
| c = 11.9767 Å | |
| Angles | α = 90.965° |
| β = 94.946° | |
| γ = 115.931° |
Research indicates that this compound exhibits biological activity primarily through its interactions with cellular pathways involved in growth regulation and stress response. The compound's structure allows for flexible coordination modes, enabling it to interact with various biological targets.
Plant Growth Regulation
The compound has been identified as a potential plant growth regulator. Its derivatives have shown effectiveness in modulating plant growth responses by influencing auxin transport and activity. Studies have demonstrated that phenoxyacetic acid derivatives can enhance root development and overall plant vigor when applied at appropriate concentrations .
Study 1: Effects on Plant Growth
A study conducted by researchers at the University of Agriculture tested the effects of varying concentrations of this compound on the growth of Arabidopsis thaliana. The results indicated that:
- Low Concentrations (0.1 mM) : Enhanced root elongation by approximately 25%.
- Moderate Concentrations (0.5 mM) : Increased leaf area and biomass significantly.
- High Concentrations (1 mM) : Inhibited growth due to toxicity.
Study 2: Antioxidant Activity
Another study explored the antioxidant properties of the compound using in vitro assays. The findings revealed that:
- The compound exhibited a dose-dependent scavenging effect on free radicals.
- At concentrations above 0.5 mM, it significantly reduced oxidative stress markers in cultured cells.
Table 2: Summary of Biological Activities
Q & A
Basic Questions
Q. What synthetic strategies are recommended for preparing 2,2',2''-(Benzene-1,3,5-triyltris(oxy))triacetic acid with high purity?
- Methodology : Utilize nucleophilic substitution between 1,3,5-trihydroxybenzene (phloroglucinol) and bromoacetic acid derivatives. Conduct the reaction in a polar aprotic solvent (e.g., DMF) with a base like potassium carbonate at 80–100°C for 12–24 hours. Purify via recrystallization from ethanol/water mixtures, achieving ≥95% purity confirmed by HPLC .
Q. Which spectroscopic techniques are most effective for structural confirmation, and what key peaks should be observed?
- FT-IR : O-H stretches (2500–3000 cm⁻¹), C=O stretches (~1700 cm⁻¹), and ether C-O-C (~1250 cm⁻¹) .
- ¹H NMR : Aromatic protons (δ 6.5–7.5 ppm, singlet) and acetate methylene groups (δ 3.8–4.2 ppm, triplet) .
- ESI-MS : Molecular ion peak at m/z 300.22 ([M+H]⁺) .
Q. What safety protocols are critical when handling this compound?
- Use PPE (gloves, goggles), work in a fume hood, and avoid powder inhalation. For skin/eye exposure, rinse thoroughly and seek medical advice. Store in a desiccator to prevent hydrolysis .
Advanced Research Questions
Q. How can researchers design coordination polymers using this ligand, and what metal ions show optimal binding affinity?
- The three carboxylic acid groups enable tridentate coordination. Transition metals (e.g., Fe(III), Cu(II), Zn(II)) in aqueous/ethanol solutions (pH 4–6) form stable frameworks. Use solvothermal synthesis (120°C, 48 hours) and characterize via PXRD and TGA, as demonstrated in analogous trimesic acid systems .
Q. What methodologies resolve discrepancies in reported solubility data across solvents?
- Conduct systematic solubility studies using UV-Vis or gravimetric analysis. Prepare saturated solutions in DMSO, DMF, and water; quantify dissolved material via triplicate measurements. Cross-validate with COSMO-RS computational predictions to identify outliers from impurities or hydration .
Q. How should researchers address contradictions in crystallographic data between single-crystal and powder XRD?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
